1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds known as halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfanylmethyl group linked to a chlorophenyl group. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method involves the nucleophilic substitution reaction of 1-chloro-3-fluorobenzene with a suitable sulfanylmethylating agent. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove halogen atoms or to modify the sulfanylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various nucleophiles.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products and modified sulfanylmethyl derivatives.
Scientific Research Applications
1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is largely dependent on its interaction with molecular targets and pathways. The presence of halogen atoms and the sulfanylmethyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-fluorobenzene: A simpler analog with only chlorine and fluorine substituents.
1-Chloro-4-fluorobenzene: Another analog with different substitution pattern.
1-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]benzene: Similar structure but lacks the fluorine atom.
Uniqueness
1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is unique due to the combination of chlorine, fluorine, and sulfanylmethyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-1-[(4-chlorophenyl)sulfanylmethyl]-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-3-5-12(6-4-10)17-8-9-1-2-11(15)7-13(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWNNNGKCPPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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